3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide -

3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide

Catalog Number: EVT-3921749
CAS Number:
Molecular Formula: C22H31N3O3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity both in vitro and in vivo, surpassing other PDE4 inhibitors like rolipram, roflumilast, and cilomilast in inhibiting LPS-induced pulmonary neutrophilia in rats. Importantly, EPPA-1 demonstrates a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors, with reduced emetogenic potential as assessed in rat pica feeding and mouse anesthesia reversal models.

5-(5-((2,4-Dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (GSK356278)

Compound Description: GSK356278 [5-(5-((2,4-Dimethylthiazol-5-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-ethyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine] is another potent and selective phosphodiesterase 4 (PDE4) inhibitor that demonstrates promising effects in preclinical models of psychiatric and neurologic diseases. It exhibits high binding affinity for the rolipram binding site on PDE4, leading to elevated cAMP levels in the central nervous system. Unlike earlier PDE4 inhibitors, GSK356278 shows a markedly improved therapeutic index in various preclinical species, with significantly reduced side effects like nausea and vomiting. Studies in common marmosets and cynomolgus macaques highlight its anxiolytic and cognition-enhancing effects without inducing significant adverse events.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (Series 7a-l)

Compound Description: A series of novel bi-heterocyclic propanamides (7a-l) containing both a 1,3,4-oxadiazole and a 2-amino-1,3-thiazole ring were synthesized. These compounds exhibited very promising activity as urease inhibitors. Further, cytotoxicity assessment through hemolysis showed them to be less cytotoxic agents. In silico molecular docking analysis corroborated the in vitro enzyme inhibition data.

trans-Tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones and their Dihydroxy Acids

Compound Description: This series of compounds was synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro. Introducing substituents at positions three and four of the pyrrole ring significantly increased the inhibitory potency. One of the compounds, (+)-(4R)-trans-2-(4-fluorophenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide ((+)-33), demonstrated five times the inhibitory potency of compactin, a fungal metabolite known for its HMG-CoA reductase inhibitory activity.

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide (2)

Compound Description: This compound served as a key intermediate in the synthesis of various derivatives, including Schiff's bases, hydrazides, thiosemicarbazides, and heterocyclic compounds. These derivatives were designed and synthesized to explore their antimicrobial and antiviral potential.

3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (Series 7a-q)

Compound Description: A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a–q) were synthesized and evaluated as potential drug candidates for Alzheimer's disease. These compounds were screened for their acetylcholinesterase (AChE) enzyme inhibition activity and their hemolytic activity to assess their validity as new drug candidates.

N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides

Compound Description: This series of novel arylacetamides was designed to explore the binding properties of glucokinase (GK) at the aminothiazole C5 position. While C5-amide substituted aminothiazoles showed decreased potency, C5-triazole substituted aminothiazoles retained good GK potency. The most potent compound was triazole 15, with a hydroxyethyl side chain, displaying an EC50 value of 0.18 μM. Interestingly, its R-enantiomer (R-15) showed similar potency (0.22 μM).

6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)1H-benzo[d]imidazole Derivatives

Compound Description: Novel 6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)1H-benzo[d]imidazole derivatives were synthesized using a condensation reaction involving benzimidazole 1,3,4-oxadiazole combined heterocyclic derivatives. These compounds were characterized by 1H NMR, Mass, and IR spectral studies and screened for antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). Compounds 4a, 4b, 4d, 4g, 4h, and 4n demonstrated potent activity against B. subtilis at a concentration of 500 μg/mL, exceeding the activity of gentamicin.

1,3,4-Oxadiazole Derivatives of Nalidixic Acid and their Copper Complexes

Compound Description: This study focused on synthesizing ten 1,3,4-oxadiazole analogues from the cyclization of hydrazones derived from nalidixic acid. These compounds incorporated fused pyridine rings (1,8-naphthyridines), a hydrazone group (-N-N=C-), and a ketone group. Copper complexes of these oxadiazoles were prepared and evaluated for their antimicrobial activity.

N-(substituted)-3-{(5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides (Series 8a–s)

Compound Description: A series of N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides (8a–s) was synthesized, combining indole and 1,3,4-oxadiazole moieties with a propanamide linker. These biheterocyclic propanamides were evaluated for their α-glucosidase enzyme inhibitory potential and cytotoxicity using the percentage of hemolytic activity method. Compound 8l showed promising enzyme inhibitory potential with an IC50 value less than that of the standard, acarbose. Molecular docking studies supported the experimental findings. Generally, the synthesized compounds exhibited low cytotoxicity compared to the reference standard, Triton-X.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl- 1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound, derived from benzoyl hydrazide and 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, was synthesized and its crystal structure was determined by X-ray crystallography. The structural analysis revealed that the molecule does not form a typical conjugated system across the five-membered oxadiazole ring. Instead, a conjugated π-π system is formed by the oxygen atom and the C=N bond within the oxadiazole ring.

Dihydro-2-disubstituted-2H-pyran-3(4H)-ones, Tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol Derivatives and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione

Compound Description: These compounds were synthesized from 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate. The synthesis involved hydrogenolysis to yield dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one, followed by various transformations to create N-dimethyl, N-isopropyl, N-imidazolyl, N-oxazolinyl, and spiro hydantoin derivatives.

(N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide)

Compound Description: (N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4′-(morpholinomethyl)-[1,1′-biphenyl]-3-carboxamide) is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. [, , , ] It effectively induces apoptosis and differentiation in SMARCB1-deleted malignant rhabdoid tumor (MRT) cells. Treatment of xenograft-bearing mice with this compound led to dose-dependent regression of MRTs, accompanied by a decrease in intratumoral trimethylation levels of lysine 27 on histone H3. Furthermore, it prevented tumor regrowth after cessation of dosing.

1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

Compound Description: 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. This compound possesses favorable in vitro ADMET and in vivo pharmacokinetic properties, exhibiting a medication-like duration of action in rats. It demonstrates robust efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice when administered orally. CYM-53093 also exhibits a broad selectivity profile, minimizing potential off-target effects.

Properties

Product Name

3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide

IUPAC Name

N-[2-(oxan-2-yl)ethyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H31N3O3/c26-20(23-16-15-19-11-6-7-17-27-19)13-14-22-25-24-21(28-22)12-5-4-10-18-8-2-1-3-9-18/h1-3,8-9,19H,4-7,10-17H2,(H,23,26)

InChI Key

WUQUWHFQGKUGTO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCNC(=O)CCC2=NN=C(O2)CCCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.